3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
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Overview
Description
3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a nitro group at position 3 and a trifluoroethyl group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitration of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of automated systems can also help in scaling up the production while maintaining the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrazole ring.
Scientific Research Applications
3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: The compound can be used in studies to understand the interaction of nitro-containing pyrazoles with biological systems, including their potential as antimicrobial or anticancer agents.
Mechanism of Action
The mechanism of action of 3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological targets. The trifluoroethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1H-pyrazole: Lacks the trifluoroethyl group, making it less lipophilic.
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine: Lacks the nitro group, reducing its potential for redox reactions.
3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine:
Uniqueness
3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is unique due to the presence of both the nitro and trifluoroethyl groups. This combination imparts distinct chemical and physical properties, such as enhanced stability, lipophilicity, and the ability to participate in a variety of chemical reactions. These properties make it a valuable compound for research and industrial applications.
Biological Activity
3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine, also known as tert-butyl [3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including enzyme inhibition, anti-inflammatory effects, and potential applications in drug development.
- Molecular Formula : C10H13F3N4O4
- Molecular Weight : 310.23 g/mol
- Structure : The compound features a pyrazole ring substituted with a nitro group and a trifluoroethyl group, which may influence its biological interactions and properties.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities:
- Enzyme Inhibition : The presence of the pyrazole ring suggests potential interactions with enzymes involved in metabolic pathways. Preliminary studies indicate that it may act as an enzyme inhibitor, affecting various biochemical processes .
- Anti-inflammatory Properties : Similar compounds have shown significant anti-inflammatory activity, potentially making this compound a candidate for further investigation in this area .
- Antitumor Activity : Pyrazole derivatives have been reported to possess antitumor properties by inhibiting key kinases such as BRAF(V600E) and EGFR. This suggests that this compound could be explored for similar applications .
Structure-Activity Relationship (SAR)
The structure of this compound is critical in determining its biological activity. The following table summarizes comparisons with related compounds:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
tert-butyl [4-nitro-1H-pyrazol-3-yl]carbamate | C10H12N4O4 | Nitro at position 4 | Moderate antitumor activity |
tert-butyl [3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate | C10H13F3N5O4 | Amino group instead of nitro | Potential enzyme inhibitor |
5-chloro-1-methyl-4-nitropyrazole | C7H6ClN3O2 | Chlorine and methyl substitutions | Antimicrobial properties |
The unique combination of trifluoroethyl and nitro groups on the pyrazole ring may confer distinct biological properties compared to these similar compounds .
Case Studies and Research Findings
Several studies have focused on the biological activities of pyrazole derivatives:
- A study evaluated a series of pyrazole derivatives for their ability to inhibit BRAF(V600E) and found that modifications at the 3-position significantly enhanced activity .
- Another research project synthesized novel pyrazole carboxamide derivatives and tested their antifungal activity against various phytopathogenic fungi. Some derivatives displayed moderate to excellent inhibitory effects .
The mechanism by which this compound exerts its biological effects is still under investigation. It is hypothesized that the trifluoroethyl group enhances lipophilicity, facilitating cellular uptake and interaction with target enzymes or receptors . Additionally, the nitro group may participate in redox reactions or serve as a site for further chemical modifications.
Properties
Molecular Formula |
C5H5F3N4O2 |
---|---|
Molecular Weight |
210.11 g/mol |
IUPAC Name |
3-nitro-1-(2,2,2-trifluoroethyl)pyrazol-4-amine |
InChI |
InChI=1S/C5H5F3N4O2/c6-5(7,8)2-11-1-3(9)4(10-11)12(13)14/h1H,2,9H2 |
InChI Key |
MBKKZMRBKGUCJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)[N+](=O)[O-])N |
Origin of Product |
United States |
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